3-Chloroimidazo[1,2-a]pyridin-8-ol
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Overview
Description
3-Chloroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and a hydroxyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products:
Oxidation: Formation of 3-imidazo[1,2-a]pyridin-8-one.
Reduction: Formation of imidazo[1,2-a]pyridin-8-ol.
Substitution: Formation of 3-substituted imidazo[1,2-a]pyridin-8-ol derivatives.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridin-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and hydroxyl substituents.
2-Chloroimidazo[1,2-a]pyridine: Similar structure but with the chlorine atom at the second position.
3-Bromoimidazo[1,2-a]pyridin-8-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloroimidazo[1,2-a]pyridin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H |
InChI Key |
BAFAYGDBSSLBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)O)Cl |
Origin of Product |
United States |
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